molecular formula C12H17F2N5 B11740457 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1856062-68-4

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11740457
CAS No.: 1856062-68-4
M. Wt: 269.29 g/mol
InChI Key: PIWBRDNOFIRKFG-UHFFFAOYSA-N
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Description

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-5-fluoro-1H-pyrazole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds via a Mannich-type reaction, resulting in the formation of the desired compound.

    Mannich Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent (e.g., ethanol, tetrahydrofuran)

    Substitution: Halides, amines; solvent (e.g., dichloromethane, acetonitrile)

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives

    Reduction: Reduced pyrazole derivatives

    Substitution: Substituted pyrazole derivatives

Scientific Research Applications

Chemistry

In chemistry, (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its pyrazole core is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique chemical properties make it suitable for the synthesis of pesticides, herbicides, and advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on cell surfaces, triggering specific signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-5-fluoro-1H-pyrazole
  • 1-(2-fluoroethyl)-1H-pyrazole
  • 1-ethyl-1H-pyrazole
  • 5-fluoro-1H-pyrazole

Uniqueness

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine stands out due to its dual substitution pattern, which imparts unique chemical and biological properties. The presence of both ethyl and fluoro groups on the pyrazole ring enhances its reactivity and potential for diverse applications. Compared to similar compounds, it offers a broader range of functionalization possibilities and exhibits distinct biological activities.

Properties

CAS No.

1856062-68-4

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C12H17F2N5/c1-2-19-12(14)11(8-17-19)7-15-5-10-6-16-18(9-10)4-3-13/h6,8-9,15H,2-5,7H2,1H3

InChI Key

PIWBRDNOFIRKFG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=CN(N=C2)CCF)F

Origin of Product

United States

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